2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine
CAS No.: 878733-56-3
Cat. No.: VC8145994
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine - 878733-56-3](/images/structure/VC8145994.png)
Specification
CAS No. | 878733-56-3 |
---|---|
Molecular Formula | C14H22N2O |
Molecular Weight | 234.34 g/mol |
IUPAC Name | 2-[2-(4-methylpiperidin-1-yl)ethoxy]aniline |
Standard InChI | InChI=1S/C14H22N2O/c1-12-6-8-16(9-7-12)10-11-17-14-5-3-2-4-13(14)15/h2-5,12H,6-11,15H2,1H3 |
Standard InChI Key | AAYQXWBMTDLAHL-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)CCOC2=CC=CC=C2N |
Canonical SMILES | CC1CCN(CC1)CCOC2=CC=CC=C2N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine consists of an aniline core substituted at the ortho position with an ethoxy group, which is further linked to a 4-methylpiperidine moiety. The piperidine ring, a six-membered heterocycle with one nitrogen atom, adopts a chair conformation, while the ethoxy spacer enhances molecular flexibility . This configuration enables interactions with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes, a feature common to piperidine derivatives .
Physicochemical Characteristics
Key physicochemical parameters, primarily derived from computational predictions and structural analogs, include:
Property | Value | Source |
---|---|---|
Molecular Weight | 234.34 g/mol | |
Boiling Point | 319.2 ± 25.0 °C (Predicted) | |
Density | 1.034 ± 0.06 g/cm³ | |
LogP (Partition Coefficient) | 2.56 | |
Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C |
The compound’s moderate lipophilicity (LogP = 2.56) suggests favorable membrane permeability, a critical factor in drug design . Its low vapor pressure indicates limited volatility under standard conditions, aligning with trends observed in similar aromatic amines .
Structural Analogs and Comparative Analysis
Key Analogues
Structure-Activity Relationships (SAR)
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